3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of 3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride involves several steps. One common method includes the cyclization of substituted pyridines into the corresponding piperidines using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine . This method allows for acid-free hydrogenation with good yields and selectivity. Industrial production methods often involve the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . This mechanism is similar to that of methylphenidate, which is used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) .
Comparison with Similar Compounds
3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride can be compared with other piperidine derivatives such as methylphenidate and meperidine. While methylphenidate is primarily used as a stimulant for ADHD, meperidine is an opioid agonist used for pain management
Similar Compounds
- Methylphenidate
- Meperidine
- Other piperidine derivatives
Properties
CAS No. |
19946-17-9 |
---|---|
Molecular Formula |
C16H24ClNO3 |
Molecular Weight |
313.82 g/mol |
IUPAC Name |
ethyl 2-(3-methoxypiperidin-2-yl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-3-20-16(18)14(12-8-5-4-6-9-12)15-13(19-2)10-7-11-17-15;/h4-6,8-9,13-15,17H,3,7,10-11H2,1-2H3;1H |
InChI Key |
IAMJTTJYCALKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1C(CCCN1)OC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.